molecular formula C10H12N4O5 B15141311 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B15141311
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-QUGDHULHSA-N
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Description

9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and a controlled environment to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis using advanced techniques such as enzymatic catalysis. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit viral replication by interfering with viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another purine derivative with similar structural features but different biological activities.

    Guanosine: Shares the purine base but has different sugar moieties, leading to distinct properties.

    Inosine: Similar in structure but differs in the functional groups attached to the purine base.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10+/m1/s1

InChI Key

UGQMRVRMYYASKQ-QUGDHULHSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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